molecular formula C19H15ClN4O3 B2650381 2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1111175-33-7

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

货号: B2650381
CAS 编号: 1111175-33-7
分子量: 382.8
InChI 键: XOKLYFNPPPIJIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 5-oxo-1-phenylpyrrolidin-3-yl group at position 5 and a 2-chlorobenzamide moiety at position 2. Its design likely leverages the oxadiazole ring’s metabolic stability and the chloro-benzamide group’s electronic effects for target binding .

属性

IUPAC Name

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-15-9-5-4-8-14(15)17(26)21-19-23-22-18(27-19)12-10-16(25)24(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKLYFNPPPIJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

作用机制

The mechanism of action of 2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparison highlights key structural analogs, their biological activities, and synthesis methodologies based on the provided evidence.

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

  • Structure :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Activity : Both compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis. LMM5 and LMM11 were identified via in silico screening and validated through experimental assays .
  • Key Differences: The target compound lacks the sulfamoyl substituents present in LMM5/LMM11, which are critical for Trr1 inhibition. Instead, its pyrrolidinone group may influence solubility or alternative target interactions.

Thioxo-Substituted Oxadiazole ()

  • Structure : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide.
  • Synthesis : Prepared via established procedures for thioxo-oxadiazoles, differing from the target compound’s likely synthetic route.

Pyrazine and Diphenylmethyl Derivatives ()

  • Structure : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
  • Synthesis: Synthesized via regioselective S-alkylation, a method distinct from the target compound’s preparation.
  • Comparison: Unlike the target compound’s pyrrolidinone, this derivative’s diphenylmethyl group could sterically hinder target binding but improve membrane permeability.

Piperazine and Trifluoromethylpyridine Analog ()

  • Structure : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide.
  • The electron-withdrawing trifluoromethyl group contrasts with the target compound’s chloro-benzamide, which may alter pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name/ID Key Substituents Biological Activity Synthesis Method Reference
Target Compound 5-oxo-1-phenylpyrrolidin-3-yl, 2-chlorobenzamide Not explicitly reported Likely multi-step organic N/A
LMM5 Benzyl(methyl)sulfamoyl, (4-methoxyphenyl)methyl Antifungal (Trr1 inhibition) Commercial purchase
LMM11 Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (Trr1 inhibition) Commercial purchase
4 () Diphenylmethyl, pyrazin-2-yl Not reported S-alkylation
Compound Thioxo group, 4-chlorobenzamide Thiadiazole-related activity Literature procedures
Compound Trifluoromethylpyridine, piperazine carboxamide Kinase/protease inhibition (inferred) Not detailed

Detailed Research Findings

  • Antifungal Activity: LMM5 and LMM11 demonstrate that sulfamoyl groups on the benzamide moiety are critical for Trr1 inhibition. The target compound’s lack of these groups suggests divergent mechanisms, though its pyrrolidinone may interact with alternative fungal targets .
  • Synthetic Accessibility: Compounds like those in –4 highlight the versatility of oxadiazole synthesis (e.g., S-alkylation, cyclocondensation). The target compound’s synthesis likely requires advanced coupling strategies for the pyrrolidinone ring.
  • Physicochemical Properties : The thioxo group in ’s compound may improve redox activity compared to the oxo group, while the trifluoromethylpyridine in ’s analog enhances metabolic stability. The target compound’s chloro-benzamide balances lipophilicity and polarity .

生物活性

2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound exhibiting significant biological activity, particularly as an inhibitor of human carbonic anhydrases. Its unique structure combines a chloro substituent on the benzene ring with a pyrrolidine derivative, enhancing its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O3C_{19}H_{15}ClN_{4}O_{3} with a molecular weight of 382.8 g/mol. The structural characteristics contribute to its biological interactions and mechanisms of action.

PropertyValue
CAS Number1111175-33-7
Molecular FormulaC₁₉H₁₅ClN₄O₃
Molecular Weight382.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II) . This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion across various tissues. By inhibiting CA II, the compound can influence several biochemical pathways, potentially leading to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activity against various targets:

  • Inhibition of Carbonic Anhydrases : The compound has been identified as an effective inhibitor of human carbonic anhydrases, particularly CA II. This inhibition has implications for treating diseases associated with fluid regulation and acid-base homeostasis .
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties due to its ability to modulate cellular pathways involved in tumor progression. Further investigation is required to elucidate its effectiveness in cancer models.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems associated with neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:

Study 1: Inhibition of Carbonic Anhydrase

A study demonstrated that derivatives of this compound effectively inhibited CA II with IC50 values indicating strong binding affinity. This suggests that structural modifications can enhance inhibitory potency .

Study 2: Antitumor Activity

In vitro assays showed that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that the incorporation of the pyrrolidine moiety may enhance biological activity against tumors.

Study 3: Neuroprotective Potential

Research involving similar pyrrolidine-based compounds indicated potential neuroprotective effects in models of neurodegenerative diseases, warranting further exploration into the neuropharmacological applications of this compound .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can intermediates be optimized?

  • Methodology : The compound’s core structure (1,3,4-oxadiazole and benzamide) can be synthesized via cyclization of acylhydrazides using POCl₃ or other dehydrating agents. For example, 5-chlorothiazol-2-amine derivatives are condensed with benzoyl chlorides in pyridine to form amide bonds . Optimization of intermediates (e.g., adjusting stoichiometry or reaction time) is critical to avoid side products like over-oxidized species. TLC and HPLC should monitor reaction progress.

Q. How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction is essential for determining bond lengths, angles, and supramolecular interactions. For instance, intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F) stabilize crystal packing in similar oxadiazole derivatives . Refinement using riding models (C–H = 0.93 Å, N–H = 0.86 Å) and software like SHELX ensures accuracy.

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Buffer solutions (e.g., ammonium acetate, pH 6.5) enhance resolution . Stability studies under thermal (40–80°C) and hydrolytic (acidic/basic) conditions can identify degradation pathways. Mass spectrometry confirms molecular integrity.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity, such as antimicrobial or enzyme-inhibitory effects?

  • Methodology : Introduce substituents at the benzamide (e.g., electron-withdrawing groups like –F or –CF₃) or oxadiazole moiety (e.g., alkyl chains) to modulate lipophilicity and target binding. For example, fluorinated benzamides show enhanced antimicrobial activity due to improved membrane penetration . Assays against PFOR enzyme or bacterial strains (e.g., S. aureus) can validate SAR hypotheses.

Q. What experimental design strategies address contradictions in reported bioactivity data across studies?

  • Methodology : Use Design of Experiments (DoE) to statistically analyze variables like substituent position, solvent polarity, or assay pH. For example, contradictory solubility data may arise from differences in dimethyl sulfoxide (DMSO) purity or incubation times. Central composite designs optimize parameters while minimizing bias .

Q. How do computational methods (e.g., molecular docking) predict binding modes with biological targets?

  • Methodology : Perform docking simulations using AutoDock Vina or Schrödinger Suite. The oxadiazole ring’s electron-deficient nature may interact with hydrophobic pockets in enzymes (e.g., PFOR), while the benzamide’s chloro group could form halogen bonds. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology : Transition from batch to flow chemistry for controlled mixing and temperature regulation, as demonstrated in diazomethane syntheses . Continuous-flow reactors reduce exothermic risks and improve reproducibility. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures scalability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。